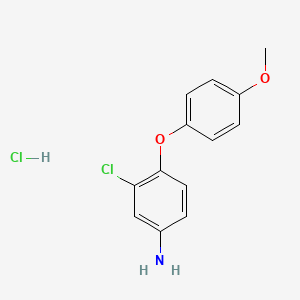

3-Chloro-4-(4-methoxyphenoxy)phenylamine hydrochloride

Description

IUPAC Nomenclature and Molecular Formula Analysis

The compound 3-chloro-4-(4-methoxyphenoxy)phenylamine hydrochloride is systematically named according to IUPAC guidelines as follows:

- Parent structure : Benzenamine (aniline).

- Substituents :

- A chlorine atom at position 3.

- A 4-methoxyphenoxy group at position 4.

- A hydrochloride salt formed via protonation of the amine group.

The molecular formula is C₁₃H₁₃Cl₂NO₂ , with a molecular weight of 286.15 g/mol . The SMILES notation (COC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl.Cl) illustrates the connectivity: a methoxy-substituted phenoxy ring (position 4) attached to a chlorinated aniline core (position 3), with a hydrochloride counterion.

Key Features of the Molecular Architecture:

| Feature | Description |

|---|---|

| Aromatic systems | Two benzene rings: one in the aniline core and one in the methoxyphenoxy group. |

| Functional groups | Amine (-NH₂), ether (-O-), methoxy (-OCH₃), and chloride (-Cl). |

| Salt formation | Protonation of the amine group by hydrochloric acid, enhancing solubility. |

Crystallographic Characterization and Conformational Studies

While crystallographic data (e.g., X-ray diffraction parameters) for this specific compound remain uncharacterized in published literature, insights can be inferred from related chlorophenoxy aniline derivatives:

Hypothetical Conformational Analysis:

- Planarity of aromatic systems : The methoxyphenoxy and aniline rings likely adopt a non-coplanar arrangement due to steric hindrance between substituents.

- Hydrogen bonding : The hydrochloride salt facilitates ionic interactions between the protonated amine (-NH₃⁺) and chloride ions, potentially stabilizing the crystal lattice.

- Torsional angles : The ether linkage between the two aromatic rings may introduce rotational flexibility, influencing molecular packing in the solid state.

Comparative Bond Lengths (Theoretical):

| Bond Type | Expected Length (Å) | Reference Compound Analogues |

|---|---|---|

| C-Cl (aniline) | 1.73–1.78 | 3-Chloro-4-methoxyaniline |

| C-O (ether) | 1.36–1.42 | 4-Phenoxyaniline |

| N-H (amine) | 1.01–1.02 | Aniline hydrochloride |

Comparative Analysis of Positional Isomerism in Chlorophenoxy Aniline Derivatives

Positional isomerism arises from variations in the methoxy group’s placement on the phenoxy ring. The following table contrasts key structural and electronic properties of three isomers:

Impact of Isomerism on Physicochemical Properties:

Propriétés

IUPAC Name |

3-chloro-4-(4-methoxyphenoxy)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2.ClH/c1-16-10-3-5-11(6-4-10)17-13-7-2-9(15)8-12(13)14;/h2-8H,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJZYUUDWGGNOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

3-Chloro-4-(4-methoxyphenoxy)phenylamine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related derivatives can inhibit bacterial growth effectively, suggesting a potential application in treating infections caused by resistant strains of bacteria.

Anticancer Properties

The compound has also been investigated for its anticancer effects. It has been noted that similar phenylamine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies demonstrate that these compounds can significantly reduce cell viability in various cancer cell lines, including prostate and colon cancer .

The biological activity of this compound is largely attributed to its ability to interact with specific cellular targets:

- Receptor Binding : The compound may bind to multiple receptors, influencing various signaling pathways involved in cell proliferation and apoptosis.

- Enzyme Inhibition : It is suggested that the compound can act as an enzyme inhibitor, affecting metabolic pathways critical for cancer cell survival and proliferation.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic efficacy. Key pharmacokinetic parameters include:

- Absorption : The compound's bioavailability is influenced by its solubility and stability in biological fluids.

- Distribution : Its distribution within tissues can be affected by binding to plasma proteins and cellular transport mechanisms.

- Metabolism : The compound undergoes metabolic transformations which can impact its activity and toxicity profiles .

Table 1: Summary of Biological Activities

Detailed Research Findings

-

Antimicrobial Studies :

- A study demonstrated that derivatives of similar structure showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating potential for development as an antibacterial agent.

- Anticancer Studies :

-

Mechanistic Insights :

- The compound's mechanism involves the disruption of mitochondrial function leading to increased reactive oxygen species (ROS) production, which contributes to apoptosis in cancer cells.

Applications De Recherche Scientifique

Agricultural Applications

Fungicidal and Herbicidal Properties

Research indicates that phenylamine derivatives, including 3-Chloro-4-(4-methoxyphenoxy)phenylamine hydrochloride, exhibit potent antifungal and herbicidal activities. These compounds are utilized to protect crops from various phytopathogenic microorganisms, including fungi and bacteria. The compound has demonstrated effectiveness against a range of pests and pathogens, making it valuable in agricultural settings.

- Fungicides : The compound is effective against pathogens such as Pseudomonadaceae and Rhizobiaceae, which are known to cause significant crop damage .

- Herbicides : It has been reported to control economically important weeds, including species from the Avena and Lolium genera, which are common in agricultural fields .

Table 1: Efficacy of this compound in Crop Protection

| Application Type | Target Organisms | Effectiveness |

|---|---|---|

| Fungicide | Pseudomonas, Rhizobium | High |

| Herbicide | Avena, Lolium | Moderate to High |

| Insecticide | Lepidoptera, Coleoptera | High |

Pharmaceutical Applications

Antimicrobial Activity

This compound has shown promise in treating infections caused by resistant strains of bacteria. Its mechanism involves disrupting bacterial cell functions, leading to cell death. The compound's structural features enhance its interaction with bacterial enzymes, making it an effective candidate for further development into antimicrobial agents.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various phenylamine derivatives, including the target compound, against resistant bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL .

Synthetic Applications

Intermediate in Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo further chemical transformations makes it valuable in the development of new pharmaceuticals and agrochemicals.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness arises from the combination of chloro, methoxyphenoxy, and amine groups. Below is a comparison with key analogs:

Key Research Findings

Substituent Position Matters: The position of chloro and alkoxy/aryloxy groups significantly affects electronic properties. For instance, para-substituted methoxyphenoxy groups enhance electron-donating capacity, relevant for solar cell materials .

Hydrochloride Salts Improve Bioavailability : Protonated amines (e.g., aniline hydrochloride ) show better solubility and absorption than free bases.

Fluorinated Derivatives Offer Advantages: Fluorophenoxy or trifluoromethoxy substituents (e.g., ) increase lipophilicity and metabolic stability, making them valuable in drug design.

Méthodes De Préparation

General Synthesis Principles

The synthesis of 3-Chloro-4-(4-methoxyphenoxy)phenylamine hydrochloride likely involves several key steps:

- Formation of the Phenoxy Group : This typically involves a nucleophilic aromatic substitution reaction between a chlorinated benzene derivative and a phenol derivative.

- Introduction of the Amino Group : This can be achieved through reduction of a nitro group or direct amination reactions.

- Formation of the Hydrochloride Salt : This involves treating the amine with hydrochloric acid.

Analysis of Synthesis Steps

| Step | Reaction | Conditions | Yield/Purity |

|---|---|---|---|

| 1 | Phenoxy formation | 110–120 °C, several hours | Typically high yield |

| 2 | Nitro reduction | Reflux in EtOH/H2O | Variable, depends on conditions |

| 3 | Hydrochloride formation | Room temperature | High purity expected |

Research Findings and Biological Activities

While specific research findings on This compound are limited, related compounds have shown promising biological activities:

- Antimicrobial Activity : Compounds with similar structures have demonstrated effectiveness against various bacteria, including resistant strains.

- Anticancer Properties : These compounds can induce apoptosis in cancer cells and inhibit tumor growth, suggesting potential applications in cancer treatment.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Chloro-4-(4-methoxyphenoxy)phenylamine hydrochloride, and how are intermediates characterized?

- Methodological Answer : A common approach involves multi-step synthesis starting with chlorinated aromatic precursors. For example, oxime intermediates (e.g., o-chlorobenzoxime) can be generated via reactions with hydroxylamine hydrochloride under alkaline conditions, followed by chlorination and cyclization steps . Intermediate characterization typically employs melting point analysis (e.g., 211–212°C decomposition for similar hydrazine hydrochlorides ) and spectroscopic techniques (FT-IR, NMR) to confirm functional groups and regiochemistry.

Q. How can researchers optimize purification techniques for this compound?

- Methodological Answer : Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) is effective for removing unreacted precursors. Membrane separation technologies (e.g., nanofiltration) may enhance purity for heat-sensitive intermediates . Post-purification, validate purity via HPLC (≥95% threshold) and elemental analysis (C, H, N content within ±0.3% of theoretical values).

Q. What analytical methods are recommended for structural confirmation?

- Methodological Answer : Combine spectral

- NMR : Compare aromatic proton splitting patterns to analogous compounds like 4-fluorobenzylamine hydrochloride (δ 7.2–7.4 ppm for aromatic protons ).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns against computational predictions (PubChem-based tools ).

- XRD : Resolve crystalline structure ambiguities, particularly for hydrochloride salts.

Q. How should solubility and stability be evaluated under laboratory conditions?

- Methodological Answer : Perform kinetic solubility studies in DMSO, water, and PBS (pH 7.4) using UV-Vis spectrophotometry. Stability tests include:

- Thermal : TGA/DSC to identify decomposition thresholds (e.g., 262°C melting point for structurally related chlorophenyl compounds ).

- Hydrolytic : Monitor degradation in aqueous buffers (pH 1–10) over 24–72 hours via LC-MS.

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in synthetic pathways?

- Methodological Answer : Use isotopic labeling (e.g., ¹⁵N in amine groups) to track reaction pathways. For example, in chlorination steps, ³⁵Cl NMR can differentiate between nucleophilic and electrophilic substitution mechanisms . Pair with DFT calculations to model transition states and compare theoretical/experimental activation energies .

Q. What strategies address discrepancies in spectral data interpretation?

- Methodological Answer : For ambiguous NMR signals (e.g., overlapping aromatic peaks), employ 2D techniques (COSY, HSQC) to resolve coupling networks. Contrast experimental IR carbonyl stretches (e.g., 1680–1700 cm⁻¹ for amides) with computational spectra (Gaussian09/B3LYP/6-31G*) . Cross-validate using single-crystal XRD when tautomeric forms are suspected .

Q. How can reaction conditions be optimized for scalability?

- Methodological Answer : Apply DoE (Design of Experiments) to variables like temperature, catalyst loading, and solvent polarity. For example:

- Catalysis : Screen Pd/C vs. Raney Ni for hydrogenation efficiency in amine protection/deprotection steps.

- Process Control : Use inline PAT (Process Analytical Technology) tools (e.g., ReactIR) to monitor reaction progress in real time .

Q. What computational tools predict biological activity or environmental fate?

- Methodological Answer : Leverage QSAR models (e.g., SwissADME) to estimate logP (lipophilicity) and bioavailability. For environmental persistence, apply EPI Suite to predict biodegradation half-lives and ecotoxicity (e.g., LC50 for aquatic organisms) . Molecular docking (AutoDock Vina) can screen against target receptors (e.g., kinase enzymes) to prioritize in vitro testing.

Q. How does the compound’s stability vary under extreme conditions (e.g., UV light, oxidizing agents)?

- Methodological Answer : Conduct accelerated stability studies:

- Photodegradation : Expose to UV-A/B radiation (ICH Q1B guidelines) and quantify degradation products via LC-HRMS.

- Oxidative Stress : Treat with H₂O₂ or Fenton’s reagent; identify radical-mediated decomposition pathways using EPR spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.